

Application Notes and Protocols for SC 51089 Free Base in Mouse Models

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Compound of Interest

Compound Name: SC 51089 free base

Cat. No.: B1205674

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Introduction

SC 51089 is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1). The EP1 receptor is a G-protein coupled receptor that, upon activation by its ligand PGE2, mediates a variety of physiological and pathological processes, including inflammation, pain, and neurodegeneration. By blocking the EP1 receptor, SC 51089 offers a valuable tool for investigating the role of the PGE2/EP1 signaling axis in various disease models and holds potential as a therapeutic agent. These application notes provide detailed information on the dosage, administration, and experimental protocols for the use of **SC 51089 free base** in mouse models.

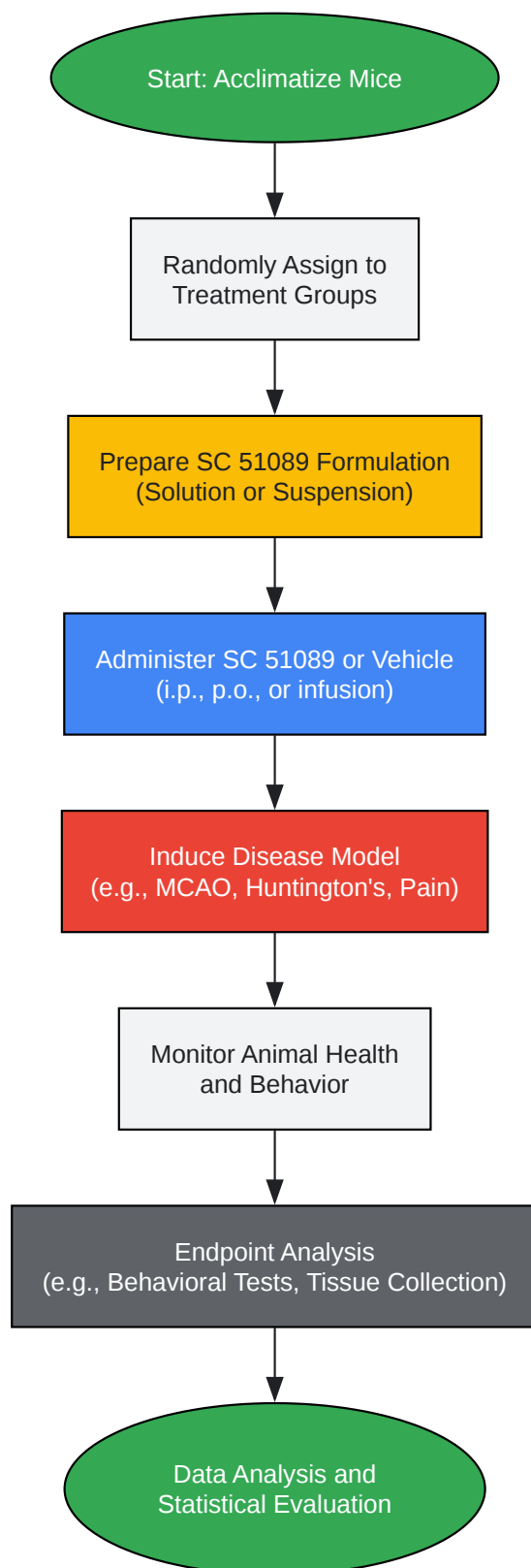
Mechanism of Action

SC 51089 selectively inhibits the binding of PGE2 to the EP1 receptor.[1][2] The EP1 receptor is coupled to the G α q protein, and its activation leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca $^{2+}$) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This

signaling cascade is implicated in various cellular responses, including neuronal excitability and inflammation.

EP1 Receptor Signaling Pathway





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References

- 1. uac.arizona.edu [uac.arizona.edu]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- To cite this document: BenchChem. [Application Notes and Protocols for SC 51089 Free Base in Mouse Models]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1205674/docs#application-notes-and-protocols-for-sc-51089-free-base-in-mouse-models>]

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